molecular formula C16H14ClN3O2 B2891700 N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-57-8

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2891700
CAS No.: 202475-57-8
M. Wt: 315.76
InChI Key: XGDAPLSUTGJWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 202475-57-8) is a 4-anilinoquinazoline analogue of significant interest in anticancer research . This compound, referred to in research settings as DW-8, has demonstrated potent and selective efficacy against human colorectal cancer (CRC) cell lines, including HCT116, HT-29, and SW620 . Its mechanism of action is characterized by inducing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway . This is evidenced by the activation of caspase-9 and the executioner caspases-3 and -7, leading to nuclear fragmentation and increased levels of reactive oxygen species (ROS) . The quinazoline scaffold is a recognized pharmacophore in medicinal chemistry, and several approved anticancer drugs such as erlotinib and gefitinib are based on this core structure . This makes this compound a promising lead compound for developing novel therapeutics for advanced and metastatic colorectal cancer . The product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-21-14-7-10-13(8-15(14)22-2)18-9-19-16(10)20-12-6-4-3-5-11(12)17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDAPLSUTGJWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While "N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine" is the primary focus, some search results refer to closely related compounds such as "2-chloro-4-amino-6,7-dimethoxyquinazoline" and "6,7-dimethoxy-4-anilinoquinolines," which may provide some insight into potential applications due to their structural similarities .

Here's what the search results suggest regarding the applications of related compounds:

  • As a pharmaceutical intermediate: 2-chloro-4-amino-6,7-dimethoxyquinazoline is used in the synthesis of azoles piperazine class medicines, including drugs like terazosin, doxazosin and others used as vasodilators and in the treatment of benign prostatic hyperplasia .
  • Inhibitors of tyrosine kinase c-Met: 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the tyrosine kinase c-Met, which plays a role in cancer development . These compounds have shown in vitro biological activities against cancer cell lines such as A549 (human lung cancer), MCF-7 (human breast cancer), and MKN-45 (human gastric cancer) . One compound, 12n , exhibited potent inhibitory activity against c-Met and excellent anticancer activity against the tested cancer cell lines at low micromolar concentrations .
  • Investigated as a biological agent: 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was investigated as a biological agent . Studies suggest its contractile effect on smooth muscle may be associated with an increase in cytosolic Ca2+Ca^{2+} .

Biological Activity

N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores its biological activity through various studies, including in vitro assays, molecular docking analyses, and structure-activity relationship (SAR) evaluations.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The specific modifications in the structure, such as the presence of methoxy groups and a chlorophenyl moiety, are believed to influence its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A2780 (ovarian cancer) cells. Notably, compounds similar to this compound showed potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2 .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
2iMCF-75.25
3iA27804.80
This compoundMCF-7TBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by examining its effects on cyclooxygenase enzymes (COX-1 and COX-2). In a study comparing several derivatives, the compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in vitro. The most potent derivative exhibited an IC50 value of 1.772 µg/ml .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

Compound% Inhibition at 500 µg/mlIC50 (µg/ml)
Compound 160.722.2027
Compound 227.932.9102
Compound 349.332.8393
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects involves inhibition of key signaling pathways associated with cancer proliferation and inflammation. Molecular docking studies revealed that this compound binds effectively to the ATP-binding sites of various kinases, acting as a non-competitive inhibitor .

Case Studies

Study on Anticancer Potential:
A recent investigation into the anticancer properties of quinazoline derivatives highlighted the effectiveness of this compound against breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest in the G1 phase .

Anti-inflammatory Study:
Another study focused on the anti-inflammatory activity demonstrated that compounds similar to this compound could effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with inflammatory stimuli .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position: 2-Chloro vs. 3-Chloro Derivatives

The position of the chlorine substituent on the phenyl ring critically influences biological activity:

  • N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478/TKI-Cl): A well-characterized EGFR inhibitor, AG-1478 binds competitively to the ATP-binding site, blocking kinase activity . Computational studies indicate that the 3-chloro position optimizes steric and electronic interactions with EGFR, enhancing inhibitory potency compared to non-halogenated analogs like TKI-H (N-phenyl) .
  • N-(2-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine : The 2-chloro position may alter binding kinetics due to steric hindrance or reduced electronic effects. While direct data are lacking, analogous studies on halogen positioning in kinase inhibitors suggest that meta-substitution (3-position) generally outperforms ortho-substitution (2-position) in target engagement .

Halogen Type and Multi-Substitution Effects

  • N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8): This dual-halogenated analog exhibits potent antiproliferative activity in colorectal cancer (CRC) cells (IC50: 5.80–8.50 µM) with a selectivity index >2 compared to non-cancerous cells . The 4-fluoro group likely enhances membrane permeability and target affinity, contributing to superior efficacy over mono-halogenated derivatives .

Mechanism of Action

  • DW-8 : Induces G2/M cell cycle arrest and intrinsic apoptosis via caspase-9/3/7 activation, ROS overproduction, and mitochondrial cytochrome c release . Its mechanism is distinct from EGFR-focused agents like AG-1478, suggesting broader kinase or pathway inhibition .
  • AG-1478 (TKI-Cl): Primarily targets EGFR kinase activity, suppressing downstream proliferative signaling.

Data Tables

Table 1. Antiproliferative Activity of Select 4-Aminoquinazoline Derivatives

Compound Substituent Cancer Cell Line (IC50, µM) Selectivity Index (vs. Non-Cancer Cells) Key Mechanism
DW-8 3-Cl, 4-F HCT116: 8.50 ± 2.53; SW620: 6.15 ± 0.37 >2 (CRL1459: 14.05 ± 0.37 µM) G2/M arrest, ROS, caspases
AG-1478 (TKI-Cl) 3-Cl EGFR-dependent lines (e.g., A431) Not reported EGFR kinase inhibition
TKI-F 3-F Not reported Not reported Kinase inhibition (theoretical)

Table 2. Structural and Electronic Effects of Halogen Substituents

Halogen (Position) Atomic Radius (Å) Electronegativity Predicted Impact on Activity
Cl (3-) 0.79 3.16 Optimal EGFR binding, high potency
Cl (2-) 0.79 3.16 Potential steric hindrance, reduced efficacy (theoretical)
F (4-) 0.64 3.98 Enhanced solubility, target affinity

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 2-chloroaniline under reflux in anhydrous ethanol. Purity optimization involves recrystallization from methanol and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity . Adjusting reaction time and temperature (e.g., 80°C for 12 hours) improves yield.

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodology : Use a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) for accurate mass determination .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton coupling patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, employ tools like ORTEP-3 to generate crystallographic models .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial or cytotoxic activity)?

  • Methodology :

  • Antimicrobial Activity : Use microdilution assays (CLSI guidelines) against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values reported .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HCT116, HT29) and non-cancerous cells (e.g., CRL1459) to calculate IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare the 2-chloro derivative with analogs (e.g., 3-chloro, 4-fluoro) using EGFR kinase inhibition assays (AG1478 as a reference ).
  • Data Analysis : Utilize molecular docking (AutoDock Vina) to model interactions with EGFR’s ATP-binding pocket. Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What mechanisms underlie the compound’s antiproliferative effects in cancer cells?

  • Methodology :

  • Apoptosis Assays : Measure caspase-3/7 and caspase-9 activation via fluorometric kits. Confirm nuclear fragmentation with Hoechst 33342 staining .
  • ROS Induction : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) levels post-treatment .
  • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to identify G2/M arrest .

Q. How can conflicting data on isomer-specific activity (e.g., 2-chloro vs. 3-chloro derivatives) be resolved?

  • Methodology :

  • Comparative Studies : Test both isomers in parallel under identical experimental conditions (e.g., EGFR inhibition, cytotoxicity assays).
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and ensure replicates (n ≥ 3) .
  • Meta-Analysis : Review historical data (e.g., AG1478’s EGFR inhibition vs. DW-8’s apoptosis induction ) to contextualize discrepancies.

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Pharmacokinetic Testing : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens based on AUC calculations .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?

  • Methodology :

  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50_{50} values. Report mean ± SEM from ≥3 independent experiments .
  • Selectivity Index (SI) : Compute as SI=IC50 (non-cancerous cells)IC50 (cancer cells)\text{SI} = \frac{\text{IC}_{50}\ (\text{non-cancerous cells})}{\text{IC}_{50}\ (\text{cancer cells})}. A value >2 indicates therapeutic potential .

Q. What experimental controls are critical when evaluating ROS-mediated apoptosis?

  • Controls :

  • Positive Control : Treat cells with H2_2O2_2 (ROS inducer).
  • Negative Control : Co-treat with NAC (N-acetylcysteine) to scavenge ROS and confirm mechanism specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.